molecular formula C19H17NOS B11345362 N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11345362
M. Wt: 307.4 g/mol
InChI Key: NGJAXCZOLXIMAH-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a 4-methylphenyl group and a thiophen-2-ylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the nitrogen with a 4-methylphenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the thiophen-2-ylmethyl group is introduced to the nitrogen atom.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch Processing: Where reactions are carried out in batches with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential pharmacological agent with therapeutic properties.

    Industry: As an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: Modulating the activity of specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Signal Transduction Modulation: Affecting the signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-BENZAMIDE: Lacks the thiophen-2-ylmethyl group.

    N-BENZYL-BENZAMIDE: Lacks the 4-methylphenyl group.

    N-(THIOPHEN-2-YL)METHYL-BENZAMIDE: Lacks the 4-methylphenyl group.

Uniqueness

N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the 4-methylphenyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H17NOS/c1-15-9-11-17(12-10-15)20(14-18-8-5-13-22-18)19(21)16-6-3-2-4-7-16/h2-13H,14H2,1H3

InChI Key

NGJAXCZOLXIMAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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